

Technical Guide: Toxicological Data and Hazards of Butyl Sulfate Exposure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl sulfate, also known as di-n-**butyl sulfate**, is an alkylating agent with the chemical formula C₈H₁₈O₄S. Due to its chemical reactivity, **butyl sulfate** poses potential toxicological risks that necessitate a thorough understanding for safe handling and risk assessment in research and development settings. This technical guide provides a comprehensive overview of the available toxicological data, associated hazards, and relevant experimental protocols for evaluating the safety profile of **butyl sulfate**.

Physicochemical Properties

A summary of the key physicochemical properties of di-n-butyl sulfate is presented in Table 1.

Table 1: Physicochemical Properties of Di-n-butyl Sulfate



Property	Value	Reference
CAS Number	625-22-9	[1]
Molecular Formula	C8H18O4S	[1]
Molecular Weight	210.29 g/mol	[1]
Appearance	Colorless liquid	[1]
Odor	Sharp, characteristic	[1]
Boiling Point	115-116 °C at 6 mmHg	[1]
Density	1.062 g/mL at 20 °C	[1]
Solubility	Insoluble in water; soluble in alcohol and ether	[1]

Toxicological Data

The available quantitative toxicological data for di-n-**butyl sulfate** are summarized in the following tables. It is important to note that comprehensive data for all toxicological endpoints are not readily available in the public domain.

Acute Toxicity

Acute toxicity data provide information on the adverse effects that may result from a single or short-term exposure to a substance.

Table 2: Acute Toxicity of Di-n-butyl Sulfate

Test	Species	Route	Value	Reference
Lethal Dose (Oral)	Rabbit	Oral	~200 mg/kg	[1]
LD50 (Dermal)	Rat	Dermal	5000 mg/kg	[1]

Genotoxicity



Genotoxicity assays are used to assess the potential of a substance to cause damage to genetic material. Data on the genotoxicity of di-n-butyl sulfate are limited.

Table 3: Genotoxicity of Di-n-butyl Sulfate

Assay	System	Result	Reference
Ames Test	Salmonella typhimurium	Data not available	
In vitro Micronucleus Test	Mammalian cells	Data not available	_

Carcinogenicity

Information on the carcinogenic potential of di-n-butyl sulfate is sparse and inconclusive.

Table 4: Carcinogenicity of Di-n-butyl Sulfate

Agency/Report	Classification	Remarks	Reference
ChemicalBook	Questionable carcinogen	Based on experimental tumorigenic data.	[1]
NTP/IARC	Not evaluated		

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of di-n-butyl sulfate are not readily available.

Table 5: Reproductive and Developmental Toxicity of Di-n-butyl Sulfate



Endpoint	Species	Result	Reference
Reproductive Toxicity	Data not available	Data not available	
Developmental Toxicity	Data not available	Data not available	_

Hazard Identification and Risk Assessment

The primary hazards associated with **butyl sulfate** exposure are related to its properties as an alkylating agent. Alkylating agents are known to be reactive towards nucleophilic sites in biological macromolecules, including DNA.[2] This reactivity is the basis for their potential mutagenic and carcinogenic effects.

The logical workflow for hazard identification and risk assessment for a chemical like **butyl sulfate** is depicted below.



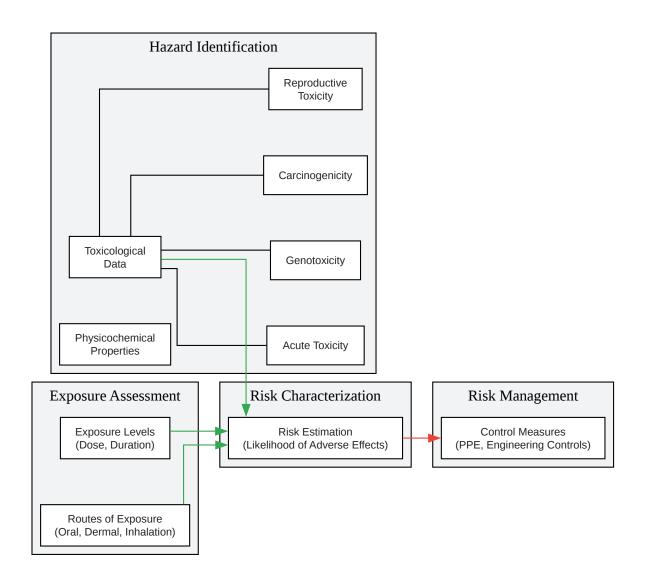


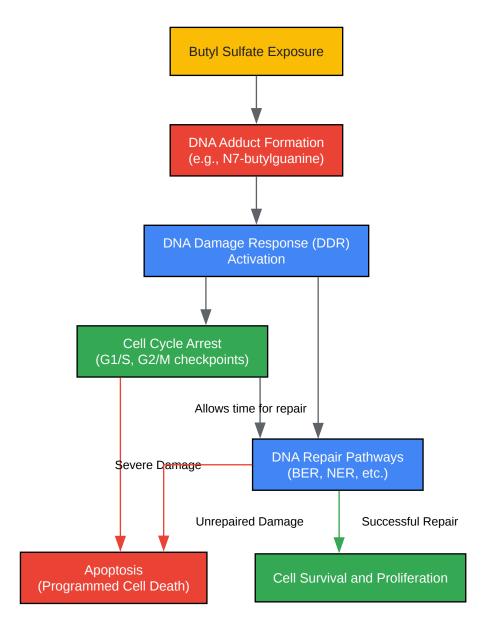
Figure 1. Hazard Identification and Risk Assessment Workflow.

Mechanism of Action: DNA Alkylation and Cellular Responses



As an alkylating agent, **butyl sulfate** is presumed to exert its toxicity primarily through the covalent modification of DNA. The butyl group is transferred to nucleophilic sites on DNA bases, with the N7 position of guanine being a predominant target.[2] This process, known as DNA adduct formation, can disrupt normal DNA replication and transcription, leading to mutations and cell death if not repaired.[2]

Cells possess a complex network of DNA damage response (DDR) pathways to counteract the harmful effects of alkylating agents. Upon detection of DNA adducts, various signaling cascades are initiated to arrest the cell cycle and allow time for DNA repair.



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Figure 2. DNA Alkylation and Cellular Response Pathways.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below, based on internationally recognized guidelines. These protocols can be adapted for the evaluation of **butyl sulfate**.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the acute toxic effects of a substance administered orally at a series of fixed dose levels.[3][4][5][6][7]

Objective: To identify the dose range that produces evident toxicity and mortality.

Experimental Workflow:



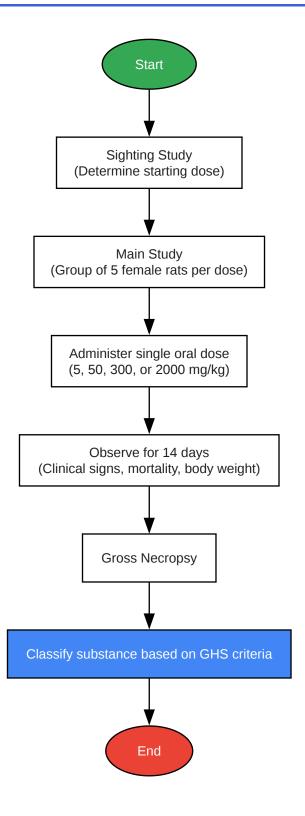


Figure 3. OECD 420 Experimental Workflow.

Methodology:



- Animal Selection: Healthy, young adult female rats are typically used.[3][4][5]
- Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with free access to food and water, except for a brief fasting period before dosing.[5]
- Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study. Dosing is typically initiated at 300 mg/kg if no prior information is available.[7]
- Main Study: Groups of at least 5 female animals are dosed at one of the fixed levels (5, 50, 300, or 2000 mg/kg). The dose for each subsequent group is adjusted up or down based on the outcome of the previous group.[7]
- Dose Administration: The test substance is administered as a single oral dose by gavage.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- Pathology: A gross necropsy is performed on all animals at the end of the study.[7]

Bacterial Reverse Mutation Test - Ames Test (OECD Guideline 471)

The Ames test is a widely used in vitro assay to evaluate the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[8][9][10][11][12]

Objective: To determine if a substance can cause point mutations in the DNA of the tester strains.

Experimental Workflow:



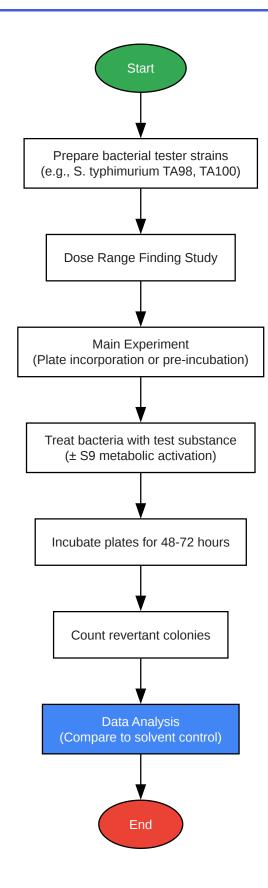


Figure 4. OECD 471 (Ames Test) Experimental Workflow.



Methodology:

- Tester Strains: At least five strains of bacteria are used, including S. typhimurium TA1535, TA1537, TA98, TA100, and E. coli WP2 uvrA or S. typhimurium TA102.[8]
- Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[11]
- Test Procedure:
 - Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates.[10]
 - Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.[10]
- Dose Levels: At least five different concentrations of the test substance are evaluated.[9]
- Incubation: Plates are incubated at 37°C for 48-72 hours.[10]
- Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants.[10]

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This assay detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[13][14] [15][16][17]

Objective: To assess the clastogenic (chromosome breaking) and aneugenic (chromosome loss) potential of a substance.

Experimental Workflow:



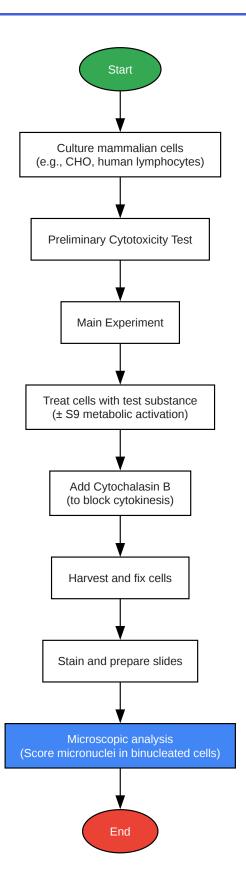


Figure 5. OECD 487 (Micronucleus Test) Experimental Workflow.



Methodology:

- Cell Lines: Various mammalian cell lines (e.g., Chinese Hamster Ovary CHO) or primary human lymphocytes can be used.[13]
- Metabolic Activation: The assay is conducted with and without an S9 mix.[14]
- Treatment: Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycles) duration.[14]
- Cytokinesis Block: Cytochalasin B is added to the culture medium to inhibit cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of mitosis.
 [15]
- Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[14]
- Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.[14]

Conclusion

Butyl sulfate is an alkylating agent with moderate acute toxicity. While there is a clear mechanistic basis for concern regarding its potential genotoxicity and carcinogenicity, comprehensive experimental data for these endpoints are currently lacking in publicly available literature. The provided experimental protocols, based on OECD guidelines, offer a robust framework for generating the necessary data to perform a thorough risk assessment. Researchers and professionals handling this compound should exercise caution, employing appropriate personal protective equipment and engineering controls to minimize exposure until a more complete toxicological profile is established.

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References

- 1. DI-N-BUTYL SULFATE | 625-22-9 [chemicalbook.com]
- 2. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans PMC [pmc.ncbi.nlm.nih.gov]
- 3. OECD Guideline 420: Acute oral Toxicity Fixed Dose Procedure | PPTX [slideshare.net]
- 4. OECD Test Guideline 420: Acute Oral Toxicity Fixed Dose | PDF [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. oecd.org [oecd.org]
- 7. Acute Oral Toxicity test Fixed Dose Procedure (OECD 420: 2001). IVAMI [ivami.com]
- 8. nib.si [nib.si]
- 9. oecd.org [oecd.org]
- 10. Reverse mutation test on bacteria according to OECD 471 Analytice [analytice.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. oecd.org [oecd.org]
- 13. criver.com [criver.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
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